3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid is a complex organic compound with significant implications in chemical synthesis and medicinal chemistry. This compound features a pyran ring structure, which is essential in various biological activities and synthetic applications. The molecular formula of this compound is C20H26O6Si, and it has a molecular weight of approximately 390.51 g/mol. It is identified by the Chemical Abstracts Service number 895134-29-9.
3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid belongs to the class of pyran derivatives. Pyrans are six-membered heterocycles containing one oxygen atom, which can exhibit diverse chemical properties and biological activities.
The synthesis of 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid typically involves several key steps:
The synthetic routes can vary significantly in terms of efficiency and environmental impact. Some methods utilize toxic reagents like selenium dioxide, which raises safety concerns, while others focus on more environmentally friendly processes that minimize hazardous by-products .
The molecular structure of 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid consists of a pyran ring substituted with various functional groups, including:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H26O6Si |
Molecular Weight | 390.51 g/mol |
IUPAC Name | 3-(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxo-4H-pyran-2-carboxylic acid |
SMILES | CC(C)(C)Si(C)OCC1=CC(=O)C(OCC2=CC=CC=C2)=C(C(=O)O)O1 |
3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. The choice of solvents, catalysts, and reaction temperatures plays a critical role in the efficiency of these transformations.
The mechanism of action for compounds like 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid often involves interactions at the molecular level with biological targets, such as enzymes or receptors.
Research into similar compounds suggests that modifications in the structure can significantly affect pharmacological properties, highlighting the importance of detailed molecular analysis .
While specific physical properties such as density, melting point, and boiling point are not extensively documented for this compound, typical properties for similar organic compounds include:
The chemical properties include:
3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: